![molecular formula C18H19FN2O4S B2818891 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922062-74-6](/img/structure/B2818891.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzoxazepines and features a unique fused oxazepine ring with a sulfonamide group. Its molecular formula is C20H24N2O5S with a molecular weight of approximately 404.5 g/mol. The presence of an ethyl substituent and a sulfonamide group may contribute to its distinct pharmacological properties compared to other similar compounds .
Preliminary studies suggest that this compound may interact with specific biological targets involved in cellular signaling pathways. Its structure indicates potential roles in:
- Kinase Inhibition : Similar compounds have shown activity as selective kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and apoptosis.
- Differentiation Induction : Research indicates that compounds with oxazepine cores can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML) cell lines .
Anticancer Activity
Several studies have focused on the compound's ability to induce differentiation in AML cells. For instance, a phenotypic screen identified compounds capable of stimulating differentiation across various AML cell lines. The results indicated that derivatives of the oxazepine core could significantly upregulate myeloid markers such as CD11b, suggesting a mechanism through which these compounds may exert their anticancer effects .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cell Proliferation Inhibition : The compound has been shown to decrease cell viability in several cancer cell lines.
- Morphological Changes : Treated cells exhibited characteristic changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the substituents on the oxazepine core can significantly influence biological activity. For example:
Compound | Modifications | Biological Activity |
---|---|---|
OXS003976 | Ethyl substituent | EC50 = 620 nM against AML |
Other derivatives | Varying alkyl groups | Differentiation induction and kinase inhibition |
These findings underscore the importance of specific structural features in determining the pharmacological profile of oxazepine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Kinase Inhibition:
Research indicates that compounds with similar structural features to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide exhibit kinase inhibitory activity. Kinases are crucial in various signaling pathways and are often targeted in cancer therapy. For instance, studies have shown that related compounds can effectively inhibit specific kinases involved in tumor progression .
Anticancer Activity:
The compound's unique structural elements suggest potential applications in anticancer therapies. Preliminary studies indicate that derivatives of the oxazepine core can induce differentiation in acute myeloid leukemia (AML) cells . This differentiation is vital for developing new treatment strategies against aggressive cancers like AML.
Drug Development
Synthesis Intermediates:
The compound serves as an intermediate in synthesizing other bioactive molecules. Its structural versatility allows for modifications that can lead to the development of new drugs targeting various diseases . The synthesis processes often involve reactions with other organic compounds to enhance biological activity or optimize pharmacokinetic properties.
Case Study 1: Kinase Inhibition
A study focused on a series of oxazepine derivatives demonstrated their ability to inhibit specific kinases effectively. The study utilized in vitro assays to measure the potency of these compounds against various cancer cell lines. Results indicated that certain modifications to the oxazepine structure significantly improved inhibitory activity.
Case Study 2: Antileukemic Activity
In another study investigating the differentiation of AML cells, compounds similar to this compound were tested for their ability to induce cell differentiation. The findings revealed that these compounds could trigger differentiation pathways in AML cells, suggesting a promising avenue for therapeutic development .
Comparative Data Table
Compound Name | Structural Features | Biological Activity | Reference |
---|---|---|---|
This compound | Tetrahydrobenzo[f][1,4]oxazepine core | Kinase inhibition | |
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Similar oxazepine core | Kinase inhibition | |
2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin) | Benzyl substitution | Potential anticancer activity |
Eigenschaften
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-2-21-9-10-25-17-8-7-14(11-15(17)18(21)22)20-26(23,24)12-13-5-3-4-6-16(13)19/h3-8,11,20H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNWUGKOQXJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.